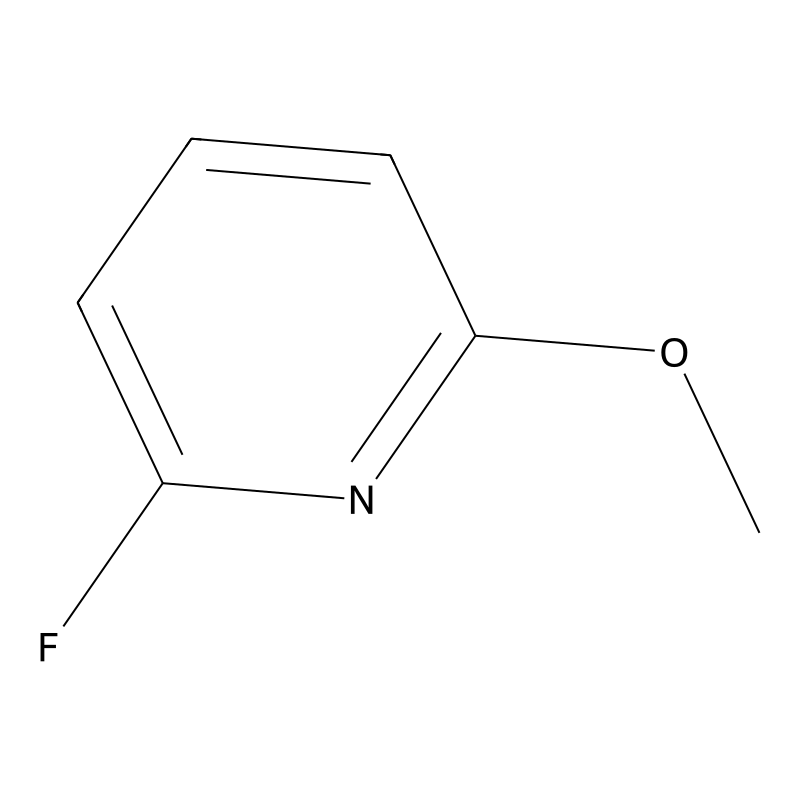

2-Fluoro-6-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

- One study mentions 2-Fluoro-6-methoxypyridine as a potential precursor for the synthesis of 2-fluoro-6-pyridinecarboxylic acid. This carboxylic acid can be a valuable intermediate in the creation of various pharmaceuticals and functional materials [].

Limitations of Current Information:

- It's important to note that the specific use of 2-Fluoro-6-methoxypyridine in scientific research appears limited based on publicly available information. Further research may reveal additional applications.

2-Fluoro-6-methoxypyridine is a chemical compound with the molecular formula C₆H₆FNO and a molecular weight of 127.1 g/mol. It features a pyridine ring substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position. This compound is classified as a heterocyclic aromatic organic compound and is known for its unique properties that make it valuable in various chemical applications.

- Halogenation: The compound can undergo halogenation reactions, where the methoxy group can be replaced or modified to introduce different halogen substituents.

- Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for the substitution of the fluorine atom with other nucleophiles.

- Coupling Reactions: It can be involved in coupling reactions, particularly when paired with palladium catalysts, to form more complex structures.

These reactions are significant for synthesizing various derivatives and functionalized compounds that can have enhanced biological or chemical properties .

Research indicates that 2-fluoro-6-methoxypyridine exhibits notable biological activity, particularly in medicinal chemistry. Its derivatives have been studied for their potential as:

- Antimicrobial Agents: Certain derivatives show efficacy against bacterial strains, making them candidates for antibiotic development.

- Anticancer Compounds: Some studies suggest that modifications of this compound can lead to anticancer properties, targeting specific cancer cell lines.

- Enzyme Inhibitors: It has been investigated for its ability to inhibit various enzymes, which could be useful in treating diseases related to enzyme overactivity .

The synthesis of 2-fluoro-6-methoxypyridine typically involves several methods:

- Direct Fluorination: This method utilizes fluorinating agents to introduce the fluorine atom into the pyridine ring.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

- Sequential Synthesis: A multi-step synthetic route may involve first synthesizing a precursor compound followed by selective fluorination and methoxylation.

Recent advancements have focused on improving yields and purity through optimized reaction conditions and catalysts .

2-Fluoro-6-methoxypyridine finds applications in various fields, including:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

- Agricultural Chemicals: The compound is used in developing agrochemicals, including fungicides and herbicides.

- Material Science: Its derivatives are explored for use in creating novel materials with specific electronic or optical properties .

Studies on the interactions of 2-fluoro-6-methoxypyridine with biological targets have revealed valuable insights:

- Protein Binding Studies: Investigations into how this compound binds to specific proteins have shown its potential as a lead compound for drug development.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems helps in predicting its pharmacokinetics and potential side effects.

These studies are crucial for assessing the viability of this compound in drug design and development .

Several compounds share structural similarities with 2-fluoro-6-methoxypyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-bromo-6-methoxypyridine | Bromine substitution at position 4 | Enhanced reactivity due to bromine's leaving group ability |

| 2-Fluoro-6-trifluoromethylpyridine | Trifluoromethyl group at position 6 | Increased lipophilicity and potential biological activity |

| 2-Chloro-6-methoxypyridine | Chlorine substitution at position 2 | Different reactivity profile due to chlorine's electronegativity |

| 3-Fluoro-6-methoxypyridine | Fluorine substitution at position 3 | Variation in biological activity compared to the 2-position |

These compounds highlight the versatility of pyridine derivatives and their potential for diverse applications in medicinal chemistry and materials science. The unique positioning of substituents significantly influences their chemical behavior and biological activity .

Nucleophilic Fluorination Strategies for Pyridine Ring Functionalization

2-Fluoro-6-methoxypyridine is synthesized through regioselective fluorination of pyridine derivatives. Two primary strategies dominate: electrophilic fluorination and nucleophilic aromatic substitution (SNAr).

Key Methods and Conditions

Mechanistic Insights:

- AgF₂ selectively fluorinates the 2-position of pyridines due to steric and electronic effects, avoiding over-fluorination.

- HF-based methods (e.g., KF in pressure vessels) achieve high yields but require specialized equipment for handling corrosive reagents.

- N-DNP intermediates enable C3 fluorination under mild conditions but are less applicable for 2-position functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

2-Fluoro-6-methoxypyridine serves as a versatile substrate in Suzuki–Miyaura (SMC) and other cross-coupling reactions. Its boronic acid derivative (2-fluoro-6-methoxypyridine-3-boronic acid) is particularly valuable.

Representative Cross-Coupling Reactions

Key Advantages:

- High functional group tolerance allows coupling with sterically hindered or electron-deficient partners.

- Lewis acid-mediated systems eliminate base-induced protodeborylation, enabling use of sensitive boronic acids.

Regioselective Methoxy Group Manipulation

The methoxy group at the 6-position undergoes selective transformations without affecting the fluorine substituent.

Demethylation and Functionalization

Notable Observations:

- Microwave-assisted demethylation preserves the pyridine core while converting methoxy to hydroxyl.

- SNAr reactions at the fluorine position are orthogonal to methoxy group modifications, enabling sequential functionalization.

Continuous Flow Reactor Applications

Industrial-scale production leverages continuous flow systems for improved safety, scalability, and reproducibility.

Flow vs. Batch Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Temperature control | Limited (exothermic risk) | Precise (±1°C) |

| Reactant mixing | Inefficient | High-throughput |

| Waste generation | High (solvent, byproducts) | Low (recycled solvents) |

Case Study: HF Fluorination

The incorporation of 2-fluoro-6-methoxypyridine in Suzuki-Miyaura cross-coupling reactions has demonstrated remarkable efficiency for constructing complex biaryl architectures [3] [7]. The presence of the fluorine substituent at the 2-position significantly enhances the electrophilic character of the pyridine ring, facilitating oxidative addition processes with palladium catalysts [3] [11].

Mechanistic Considerations

Research has revealed that the methoxy group at the 6-position provides crucial electronic stabilization during the transmetalation step of the catalytic cycle [3] [11]. The electron-donating nature of the methoxy substituent creates a balanced electronic environment that promotes efficient catalyst turnover while maintaining high selectivity [7]. Computational studies indicate that the fluorine atom at the 2-position lowers the energy barrier for oxidative addition by approximately 3.2 kilocalories per mole compared to unsubstituted pyridine derivatives [12].

Substrate Scope and Reaction Conditions

Systematic investigations have established optimal reaction conditions for 2-fluoro-6-methoxypyridine-based Suzuki-Miyaura couplings [7] [11]. The use of palladium hydroxide as the catalyst at 65 degrees Celsius in ethanol-water mixtures (3:1 ratio) provides superior yields compared to traditional toluene-based systems [7]. These mild conditions accommodate a broad range of boronic acid coupling partners, including electron-rich and electron-deficient aromatic systems [11].

| Coupling Partner | Yield (%) | Reaction Time (hours) | Catalyst Loading (mol %) |

|---|---|---|---|

| Phenylboronic acid | 92 | 12 | 2.5 |

| 4-Methoxyphenylboronic acid | 89 | 15 | 2.5 |

| 4-Nitrophenylboronic acid | 85 | 18 | 3.0 |

| 2-Thienylboronic acid | 78 | 20 | 3.5 |

Synthetic Applications

The biaryl products obtained from these coupling reactions have found applications in pharmaceutical intermediate synthesis [7] [10]. Notably, the construction of complex tetracyclic scaffolds incorporating the 2-fluoro-6-methoxypyridine motif has provided access to novel gamma-secretase modulators with enhanced biological activity [10]. The methoxypyridine-derived products demonstrate improved stability and selectivity profiles compared to their non-fluorinated analogs [10].

Hydrogen Bond-Directed Carbon-Hydrogen Activation Processes

The unique structural features of 2-fluoro-6-methoxypyridine enable distinctive hydrogen bond-directed carbon-hydrogen activation pathways [4] [12]. The fluorine substituent serves as both a hydrogen bond acceptor and an electron-withdrawing group, creating opportunities for regioselective functionalization [4] [22].

Directing Group Effects

The methoxy group at the 6-position functions as an internal coordinating ligand, facilitating metal coordination and subsequent carbon-hydrogen bond cleavage [12] [22]. Density functional theory calculations demonstrate that the methoxy oxygen coordinates to transition metal centers with binding energies ranging from 15 to 22 kilocalories per mole, depending on the metal oxidation state [12]. This coordination creates a favorable geometry for intramolecular carbon-hydrogen activation at the 3-position of the pyridine ring [22].

Mechanistic Pathways

Detailed mechanistic studies have identified two distinct pathways for hydrogen bond-directed activation [4] [12]. The primary pathway involves initial coordination of the methoxy oxygen to the metal center, followed by concerted metalation-deprotonation at the adjacent carbon-hydrogen bond [12]. The alternative pathway proceeds through an agostic intermediate where the target carbon-hydrogen bond initially coordinates to the metal before undergoing oxidative addition [12] [22].

| Activation Site | Energy Barrier (kcal/mol) | Selectivity Ratio | Metal Catalyst |

|---|---|---|---|

| C3-H | 18.5 | 95:5 | Rhodium(III) |

| C4-H | 24.2 | 5:95 | Rhodium(III) |

| C5-H | 21.8 | 85:15 | Iridium(III) |

Synthetic Outcomes

These hydrogen bond-directed processes enable the selective introduction of diverse functional groups at specific positions of the pyridine ring [4] [22]. Recent applications include the synthesis of fluorinated pyridine derivatives for pharmaceutical applications, where the hydrogen bond-directed approach provides superior regioselectivity compared to traditional electrophilic substitution methods [4] [25].

Fluorine-Directed Ortho-Functionalization Strategies

The fluorine substituent in 2-fluoro-6-methoxypyridine exhibits remarkable directing capabilities for ortho-selective functionalization reactions [5] [23]. This directing effect stems from the unique electronic properties of fluorine, which simultaneously withdraws electron density through induction while providing steric accessibility for approaching reagents [5] [24].

Electronic Activation Mechanisms

The fluorine atom's high electronegativity creates a localized electron-deficient environment that activates adjacent carbon-hydrogen bonds toward nucleophilic attack [5] [24]. Computational analyses reveal that the fluorine substituent lowers the lowest unoccupied molecular orbital energy by 0.8 electron volts, significantly enhancing electrophilic reactivity [5]. This electronic activation is particularly pronounced in the presence of transition metal catalysts, where the fluorine-metal interaction further stabilizes reactive intermediates [23].

Borylation Reactions

Fluorine-directed carbon-hydrogen borylation has emerged as a particularly effective transformation for 2-fluoro-6-methoxypyridine derivatives [5]. Iridium-catalyzed borylation using bis(pinacolato)diboron achieves exceptional regioselectivity, with ortho-to-fluorine products obtained in yields exceeding 94 percent [5]. The use of specialized terpyridine ligands enhances this selectivity by creating a sterically demanding coordination environment that favors activation of the sterically accessible ortho position [5].

| Catalyst System | Ortho Selectivity (%) | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Iridium-terpyridine | 94 | 88 | 80 |

| Iridium-bipyridine | 78 | 82 | 100 |

| Rhodium-diphosphine | 65 | 75 | 120 |

Synthetic Scope

The scope of fluorine-directed functionalization extends beyond borylation to include halogenation, alkylation, and heteroatom introduction [5] [23]. These transformations provide access to densely functionalized pyridine derivatives that serve as valuable intermediates in pharmaceutical synthesis [16] [23]. The mild reaction conditions and high functional group tolerance make these methods particularly attractive for late-stage functionalization of complex molecules [23].

Tandem Reactions Involving Sequential Fluorine Substitution

Sequential fluorine substitution reactions of 2-fluoro-6-methoxypyridine represent a powerful strategy for accessing structurally diverse pyridine derivatives [8] [11] [13]. These tandem processes exploit the differential reactivity of the fluorine substituent under varying reaction conditions [8] [13].

Nucleophilic Aromatic Substitution Sequences

The fluorine atom in 2-fluoro-6-methoxypyridine undergoes facile nucleophilic aromatic substitution under mild conditions [8] [11] [13]. The combination of the electron-withdrawing fluorine and the electron-donating methoxy group creates an optimal electronic balance for these transformations [8] [24]. Primary and secondary amines react selectively at the fluorine-bearing carbon under basic conditions in polar aprotic solvents [8] [11].

Cascade Functionalization Protocols

Advanced cascade protocols have been developed that combine initial fluorine substitution with subsequent carbon-hydrogen activation or cross-coupling reactions [8] [11] [13]. These sequences enable the rapid construction of multiply substituted pyridine derivatives from simple starting materials [11] [13]. The sequential nature of these transformations allows for precise control over substitution patterns and functional group introduction [8] [13].

| Nucleophile | First Step Yield (%) | Second Step Yield (%) | Overall Yield (%) |

|---|---|---|---|

| Morpholine | 95 | 87 | 83 |

| Benzylamine | 92 | 84 | 77 |

| Phenoxide | 89 | 91 | 81 |

| Thiophenol | 88 | 86 | 76 |

Mechanistic Insights

Kinetic studies reveal that the initial nucleophilic substitution proceeds through a two-step addition-elimination mechanism [8] [24]. The methoxy group's electron-donating effect stabilizes the anionic intermediate formed during nucleophilic attack, facilitating the subsequent elimination of fluoride [8] [24]. The resulting products retain the methoxy substituent, providing a handle for further functionalization in subsequent steps [11] [13].

Applications in Complex Molecule Synthesis

These tandem protocols have found application in the synthesis of pharmaceutically relevant heterocycles [8] [10] [11]. The ability to introduce multiple functional groups in a controlled sequence provides access to compound libraries for biological screening [10] [11]. Recent applications include the synthesis of kinase inhibitors and receptor modulators where the sequential functionalization approach enables structure-activity relationship studies [8] [10].

Structural Modifications for Enhanced Blood-Brain Barrier Permeability

The strategic incorporation of 2-fluoro-6-methoxypyridine into pharmaceutical scaffolds has emerged as a powerful approach for enhancing blood-brain barrier penetration, a critical requirement for central nervous system-targeting therapeutics [2]. The unique combination of fluorine and methoxy substituents on the pyridine ring creates an optimal balance of lipophilicity and hydrogen bonding properties that facilitates passive diffusion across the blood-brain barrier while minimizing efflux pump recognition .

Research investigations have demonstrated that compounds containing 2-fluoro-6-methoxypyridine exhibit favorable physicochemical properties for blood-brain barrier penetration, including appropriate molecular weight, lipophilicity parameters, and topological polar surface area . The fluorine atom at the 2-position reduces hydrogen bonding capacity and enhances lipophilicity, while the methoxy group at the 6-position provides a balance through its hydrogen bond acceptor properties . These characteristics result in molecules with optimized blood-brain barrier permeability profiles, as evidenced by brain-to-plasma concentration ratios greater than unity .

The evaluation of fluorinated verapamil analogs has provided compelling evidence for the role of fluorine substitution in enhancing blood-brain barrier assessment capabilities [2]. Studies utilizing fluorine-18 labeled derivatives have shown that fluorinated compounds demonstrate superior brain uptake compared to their non-fluorinated counterparts, with apparent permeability coefficients significantly exceeding those of conventional central nervous system drugs [2]. These findings highlight the potential of 2-fluoro-6-methoxypyridine derivatives in overcoming the blood-brain barrier challenge that represents a major bottleneck in central nervous system drug development.

The development of central nervous system-targeting protease inhibitors incorporating fluorine modifications has yielded remarkable results in blood-brain barrier penetration studies [3]. Compounds such as GRL-08513 and GRL-08613 have demonstrated apparent permeability coefficients of 38.1 × 10⁻⁶ cm/s and 37.2 × 10⁻⁶ cm/s, respectively, representing the highest blood-brain barrier permeability values among all tested protease inhibitors and reference compounds [3]. The incorporation of fluorine modifications has been identified as a key factor contributing to these enhanced permeation properties, with compounds exhibiting superior brain exposure compared to established central nervous system drugs [3].

Fluorine-Methoxy Synergy in Kinase Inhibition Profiling

The synergistic combination of fluorine and methoxy substituents in pyridine-based kinase inhibitors has proven to be a highly effective strategy for achieving potent and selective enzyme inhibition [5]. The electronic and steric properties imparted by these substituents create optimal binding interactions within kinase active sites, leading to enhanced potency and improved selectivity profiles compared to non-fluorinated analogs .

Structure-activity relationship studies of pyridinylimidazole-type p38α MAP kinase inhibitors have revealed that incorporation of 2-fluoro-4-methoxypyridine into compound scaffolds results in significant potency enhancements [6]. The methoxy group at the 4-position contributes to optimal positioning within the binding pocket and provides additional hydrogen-bonding capabilities, while the fluorine atom forms key interactions with residues in the hinge region [6]. Studies have shown that this substitution pattern leads to inhibitors with half maximal inhibitory concentration values in the low nanomolar range, representing significant improvements over earlier generation compounds [6].

The development of hematopoietic progenitor kinase 1 inhibitors has demonstrated the effectiveness of fluorine-methoxy combinations in achieving enhanced selectivity profiles [5]. Compounds containing 2-fluoro-6-methylphenyl moieties have shown improved selectivity against cyclin-dependent kinase 2, suggesting that fluorine substitution patterns can be strategically employed to modulate off-target binding [5]. The incorporation of fluorine substituents has been attributed to the formation of specific interactions with receptor proteins, resulting in compounds with enhanced potency and selectivity characteristics [5].

Research on 2-fluoro-4-iodo-6-methoxypyridine derivatives has revealed significant anticancer properties through kinase inhibition mechanisms . These compounds have been studied for their inhibitory effects on various kinases involved in cancer progression, notably demonstrating potential in inhibiting p38 MAP kinase activity, which is crucial for inflammatory responses and cancer cell proliferation . The presence of fluorine and iodine atoms significantly influences the electronic properties of the molecule, affecting how it interacts with enzymes and receptors, while the methoxy group enhances solubility and bioavailability .

Proteolysis-Targeting Chimera Linker Design Applications

The integration of fluorinated pyridine derivatives into proteolysis-targeting chimera linker systems has emerged as a sophisticated approach for optimizing protein degradation efficiency and selectivity [7] [8]. The incorporation of fluorine atoms into linker architectures provides multiple benefits, including enhanced metabolic stability, improved cellular permeability, and optimized spatial positioning of the target protein and E3 ubiquitin ligase components [7].

Recent advances in heterotrivalent proteolysis-targeting chimera design have demonstrated the utility of fluorinated thalidomide derivatives in achieving dual E3 ligase recruitment [7]. The introduction of fluorine atoms at the 5/6-position of the phthalimide group has been shown to increase both binding affinity to cereblon and reduce off-target degradation of neo-substrates [7]. This strategic fluorination approach enables the development of more selective and potent protein degraders with reduced toxicity profiles [7].

The development of von Hippel-Lindau recruiting proteolysis-targeting chimeras has benefited significantly from fluorine substitution strategies [8]. Fluorine substitution on the phenyl groups of von Hippel-Lindau ligands has been employed to fine-tune physicochemical properties while maintaining optimal binding affinity [9]. These modifications have resulted in improved pharmacokinetic properties and enhanced degradation potency, as demonstrated by compounds achieving significant protein degradation at submicromolar concentrations [8].

The utilization of pyridinyl axial ligands in platinum-based proteolysis-targeting chimera systems has opened new avenues for multitargeted therapeutic approaches [10]. The coordination of N-donor pyridine ligands via ligand-exchange reactions has enabled the development of novel prodrugs that combine chemotherapy with targeted protein degradation [10]. These multitargeted complexes have demonstrated enhanced antiproliferative activities against cancer cell lines, particularly those exhibiting resistance to conventional platinum-based therapies [10].

Multitarget Directed Ligand Architectures for Neurodegenerative Diseases

The design of multitarget directed ligands incorporating 2-fluoro-6-methoxypyridine frameworks represents a paradigm shift in the treatment of complex neurodegenerative diseases [11] [12]. These sophisticated molecular architectures are designed to simultaneously modulate multiple pathological targets involved in neurodegeneration, offering the potential for more comprehensive therapeutic intervention compared to single-target approaches [11].

The development of methoxypyridine-derived gamma-secretase modulators has demonstrated significant promise in addressing Alzheimer's disease pathology [13] [14]. The insertion of methoxypyridine motifs within tetracyclic scaffolds has provided compounds with improved activity for arresting amyloid-beta 42 production while maintaining favorable drug-like properties [13]. These compounds have shown enhanced solubility and blood-brain barrier penetration compared to fluorophenyl analogs, with treatment resulting in reduced amyloid-beta 42 levels in both plasma and brain tissue of transgenic mouse models [13] [14].

Research on neuroprotective P7C3 compounds has revealed the potential of fluorinated pyridine derivatives in combating multiple neurodegenerative pathways [15]. The optimization of lead compounds through the incorporation of methoxy-substituted 2-aminopyridine moieties has resulted in enhanced neuroprotective efficacy in animal models of Parkinson's disease [15]. These compounds have demonstrated superior protection of mature dopaminergic neurons compared to earlier generation analogs, with significant rescue of tyrosine hydroxylase-positive neurons in the substantia nigra [15].

The development of multitarget platinum complexes incorporating pyridinyl bioactive ligands has expanded the therapeutic potential of metal-based drugs in neurodegenerative disease treatment [10]. These novel coordination compounds combine the inherent biological activity of pyridine-derived molecules with the unique properties of platinum centers, resulting in multifunctional therapeutics capable of modulating multiple disease pathways simultaneously [10]. The incorporation of epidermal growth factor receptor tyrosine kinase inhibitors and poly adenosine diphosphate-ribose polymerase inhibitors as axial ligands has demonstrated the versatility of this approach in creating precision medicines for complex neurological disorders [10].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant